molecular formula C11H11F2N3O3S2 B6577937 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1172716-23-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

Cat. No. B6577937
CAS RN: 1172716-23-2
M. Wt: 335.4 g/mol
InChI Key: RJRYBOQIZADROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide, also known as DFMT, is a synthetic compound with a wide range of applications in scientific research and lab experiments. DFMT is a type of small molecule, which is a chemical compound with a molecular weight of less than 1000 daltons. It has a molecular formula of C7H7F2N2O2S and a molecular weight of 212.2 g/mol. DFMT is a white solid at room temperature and has a melting point of 110-112°C.

Mechanism of Action

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. It is also believed to act as a modulator of several G-protein coupled receptors.
Biochemical and Physiological Effects
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of the production of inflammatory mediators, inhibition of the expression of pro-inflammatory genes, and inhibition of the activation of NF-κB signaling pathways. It has also been shown to have anti-bacterial, anti-fungal, and anti-viral effects.

Advantages and Limitations for Lab Experiments

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide has several advantages as a compound for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is also highly soluble in water. Additionally, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide has a wide range of applications in scientific research. However, there are some limitations to using N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide in lab experiments. It is a relatively small molecule, which can make it difficult to detect and quantify in some experiments. Additionally, it can be difficult to obtain a consistent supply of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide due to its limited availability.

Future Directions

The potential future applications of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide are numerous. It could be used to develop new drugs for the treatment of a variety of diseases, such as cancer and infectious diseases. It could also be used to develop new diagnostic tools for the detection of disease markers. Additionally, it could be used to study the effects of environmental pollutants on human health. Finally, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide could be used to develop new methods for the production of biofuels.

Synthesis Methods

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide can be synthesized by a two-step synthesis process. The first step involves the reaction of 4,6-difluoro-1,3-benzothiazole with N-methylmethanesulfonamide in the presence of a base, such as sodium hydroxide, to form a difluorobenzothiazole derivative. The second step involves the reaction of the difluorobenzothiazole derivative with acetic acid to form N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide has been used in a variety of scientific research applications, such as in the study of the structure and function of proteins, the study of enzyme kinetics, and the study of gene expression. It has also been used in the study of cell signaling pathways and in the study of drug metabolism.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O3S2/c1-16(21(2,18)19)5-9(17)14-11-15-10-7(13)3-6(12)4-8(10)20-11/h3-4H,5H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRYBOQIZADROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(C=C(C=C2S1)F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

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